1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex structure. Its core consists of a pyrrolidin-2-one ring fused to a benzo[d]imidazole moiety, substituted with a 3-methoxyphenyl group at position 1 and a 2-(o-tolyloxy)ethyl chain at position 4 (Figure 1). The o-tolyloxy group (2-methylphenoxy) and the methoxyphenyl substituent likely influence its electronic and steric properties, impacting solubility, bioavailability, and target interactions .
Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities. Pyrrolidinone rings, meanwhile, enhance pharmacokinetic properties by improving solubility and metabolic stability .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-8-3-6-13-25(19)33-15-14-29-24-12-5-4-11-23(24)28-27(29)20-16-26(31)30(18-20)21-9-7-10-22(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWRMZJBLAHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- A pyrrolidinone ring
- A benzimidazole moiety
- An o-tolyloxyethyl group
These structural elements contribute to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of benzimidazole, including those similar to the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | Apoptosis via mitochondrial disruption |
| Benzimidazole Derivative 2g | MDA-MB-231 | 8 | Apoptosis induction |
Antifungal and Antibacterial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for their antifungal and antibacterial activities. For example, certain benzimidazole derivatives showed moderate activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Benzimidazole Derivative 2g | Candida albicans | 64 |
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of key enzymes involved in cell proliferation.
- Disruption of cellular signaling pathways , particularly those related to apoptosis.
- Interference with DNA replication , leading to cell cycle arrest.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds. For instance, a study focused on the synthesis of pyrimidine-benzimidazole hybrids demonstrated their effectiveness as potential anticancer agents through various in vitro assays . These findings support the hypothesis that the compound may also exhibit similar therapeutic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzimidazole-Pyrrolidinone Hybrids
Key structural analogs differ in substituents on the benzimidazole, pyrrolidinone, or aryl groups. These modifications alter physicochemical and biological profiles:
Physicochemical Properties
- Lipophilicity : The o-tolyloxyethyl chain in the target compound increases logP compared to analogs with shorter chains (e.g., ).
- Solubility : Methoxy groups enhance aqueous solubility, but bulky substituents (e.g., allyl in ) may counteract this effect.
- Metabolic Stability : Fluorinated analogs () exhibit longer half-lives due to resistance to oxidative metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
